N-Benzoyl-DL-leucine B-naphthylamidecrys talline

Description

Introduction to N-Benzoyl-DL-Leucine β-Naphthylamide Crystalline

Historical Context and Discovery

N-Benzoyl-DL-leucine β-naphthylamide crystalline was first synthesized in the late 20th century as part of efforts to develop stable substrates for enzymatic assays. The compound’s CAS registry number, 100938-12-3, indicates its formal recognition in 1992. Its design drew inspiration from earlier work on β-naphthylamide derivatives, which gained prominence in the 1960s for their role in detecting aminopeptidase activity. The integration of a benzoyl group into the leucine backbone was motivated by the need to enhance substrate stability and solubility in aqueous buffers, addressing limitations observed in earlier N-acylated amino acid analogs.

Molecular Classification within N-Acylamino Acid Derivatives

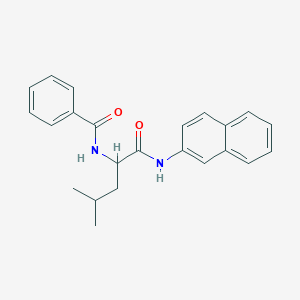

N-Benzoyl-DL-leucine β-naphthylamide belongs to the N-acyl aromatic amino acid (NA-ArAA) subclass, characterized by fatty acid chains conjugated to aromatic amines via amide bonds. Its molecular formula, $$ \text{C}{23}\text{H}{24}\text{N}{2}\text{O}{2} $$, reflects a leucine residue acylated with benzoyl and β-naphthylamide groups. The compound’s amphoteric nature arises from the ionizable α-amino and carboxyl groups of leucine, enabling interactions with both polar and nonpolar environments.

Structural Features

- Benzoyl Group : Enhances hydrophobic interactions and stabilizes the amide bond against non-specific hydrolysis.

- β-Naphthylamide Moiety : Serves as a fluorogenic leaving group, enabling spectrophotometric detection upon enzymatic cleavage.

- Chirality : The DL designation indicates the racemic mixture of D- and L-leucine enantiomers, separable via chiral chromatography (Table 1).

Table 1: Chiral Chromatography Parameters for Enantiomeric Separation

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | α Value |

|---|---|---|---|---|

| CHIRALPAK® QN-AX | Methanol/Acetic Acid/NH₄OAc (98:2:0.5) | 1 | 3.9 (L), 6.8 (D) | 2.47 |

The SMILES notation $$ \text{CC(C(=O)N(C1=CC=CC=C1)C(=O)C(C(C)C)C(=O)N(C2=CC=CC=C2))} $$ further illustrates the branching pattern and aromatic substituents.

Significance in Biochemical and Enzymatic Research

N-Benzoyl-DL-leucine β-naphthylamide’s primary utility lies in its role as a substrate for leucine aminopeptidase (LAP) and other proteolytic enzymes. The compound’s β-naphthylamide group is hydrolyzed by LAP, releasing β-naphthylamine, which forms a red Schiff base upon reaction with p-dimethylaminocinnamaldehyde. This reaction underpins its use in:

- Enzyme Kinetics : Quantifying catalytic efficiency ($$ k{cat}/KM $$) through spectrophotometric assays.

- Microbial Identification : Differentiating bacterial species based on LAP activity, particularly in streptococci.

- Structural Biology : Probing substrate-binding pockets via X-ray crystallography, leveraging its crystalline stability.

Synthetic protocols typically involve two steps:

- Acylation : Leucine reacts with benzoyl chloride to form N-benzoyl-DL-leucine.

- Coupling : The intermediate is conjugated with β-naphthylamine using carbodiimide crosslinkers.

The compound’s resistance to non-enzymatic hydrolysis ensures reliable assay results, while its racemic nature allows comparative studies of enantioselective enzyme activity.

Properties

IUPAC Name |

N-[4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c1-16(2)14-21(25-22(26)18-9-4-3-5-10-18)23(27)24-20-13-12-17-8-6-7-11-19(17)15-20/h3-13,15-16,21H,14H2,1-2H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJKADZPYFJSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Benzoyl-DL-leucine

- Reagents : DL-leucine, benzoyl chloride or benzoic anhydride, base (such as triethylamine), and solvent (commonly dichloromethane or acetic acid).

- Method :

- DL-leucine is reacted with benzoyl chloride or benzoic anhydride in the presence of a base to form N-benzoyl-DL-leucine.

- The reaction is generally carried out in an organic solvent like dichloromethane at room temperature or under reflux conditions.

- The mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

- The product is isolated by aqueous workup, extraction, drying, and purification by recrystallization.

Example from literature:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | DL-leucine + benzoic anhydride + AcOH | Reflux 2 h, formation of N-benzoyl-DL-leucine |

| 2 | Workup and purification | White solid, mp ~119-120°C (reported for similar compounds) |

Coupling with β-Naphthylamine

- Reagents : N-Benzoyl-DL-leucine, β-naphthylamine, coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), 4-Dimethylaminopyridine (DMAP), and base (triethylamine).

- Method :

- The N-benzoyl-DL-leucine is activated using EDC·HCl in the presence of DMAP and triethylamine in dichloromethane.

- β-Naphthylamine is added to the reaction mixture to form the amide bond.

- The reaction mixture is stirred at room temperature overnight.

- After completion, the mixture is washed with aqueous ammonium chloride solution, organic layers separated, dried over sodium sulfate, and concentrated.

- The crude product is purified by recrystallization or column chromatography to yield the crystalline N-Benzoyl-DL-leucine β-naphthylamide.

Experimental Conditions and Characterization

| Parameter | Typical Conditions/Values |

|---|---|

| Solvent | Dichloromethane (CH2Cl2) |

| Coupling agent | EDC·HCl (1.5 equiv) |

| Catalyst | DMAP (0.1 equiv) |

| Base | Triethylamine (2 equiv) |

| Reaction temperature | Room temperature (20-25°C) |

| Reaction time | Overnight (~12-16 hours) |

| Purification | Recrystallization or silica gel chromatography |

| Yield | Typically 70-85% for intermediate; final yields vary depending on purification |

- Melting point : Crystalline form typically exhibits a sharp melting point indicative of purity.

- NMR Spectroscopy : ^1H and ^13C NMR confirm the structure, showing characteristic aromatic protons of the benzoyl and naphthyl groups and the aliphatic protons of leucine.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Infrared Spectroscopy (IR) : Bands corresponding to amide carbonyl (around 1630-1650 cm^-1) and N-H stretching (~3300 cm^-1).

- Purity : Thin-layer chromatography (TLC) and HPLC assays indicate ≥98% purity.

Data Table: Summary of Preparation Steps and Analytical Data

| Step | Reagents/Conditions | Yield (%) | Characterization Data |

|---|---|---|---|

| N-Benzoyl-DL-leucine formation | DL-leucine + benzoic anhydride + AcOH, reflux 2 h | 70-85 | mp ~119-120°C, NMR, IR, HRMS confirmed |

| Coupling with β-naphthylamine | EDC·HCl, DMAP, triethylamine, CH2Cl2, rt, overnight | 60-80 | Crystalline solid, mp sharp, NMR, HRMS, IR |

Chemical Reactions Analysis

Enzymatic Hydrolysis

N-Benzoyl-DL-leucine β-naphthylamide serves as a chromogenic substrate for proteolytic enzymes such as transpeptidases and aminopeptidases . Hydrolysis occurs at the amide bond between leucine and β-naphthylamine, releasing the chromophore β-naphthylamine, which can be quantified colorimetrically .

Key Enzymes and Conditions:

| Enzyme | Optimal pH | Temperature | Detection Method | Reference |

|---|---|---|---|---|

| Leucine aminopeptidase | 7.5–8.0 | 37°C | Fluorometric (Ex: 335 nm) | |

| Cathepsin B | 5.5 | 30°C | Colorimetric (540 nm) | |

| Trypsin | 8.0 | 25°C | Spectrophotometric |

Mechanism :

-

Enzymatic cleavage of the amide bond yields free β-naphthylamine.

-

The liberated β-naphthylamine reacts with chromogens (e.g., p-dimethylaminocinnamaldehyde) to form a colored product .

Reaction Steps and Conditions:

| Step | Reagents/Solvents | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|

| Coupling | DCC, β-naphthylamine | 0°C → 25°C | 14 hours | 52–95% | |

| Purification | EtOAc/1N HCl washes | RT | – | – | |

| Crystallization | Methanol/ethyl ether | 4°C | Overnight | ≥90% |

Key Observations :

-

Solvent polarity significantly affects coupling efficiency, with tetrahydrofuran showing higher yields than ethyl acetate .

-

Direct crystallization from methanol/ether mixtures minimizes byproduct formation .

Deprotection and Derivative Formation

The benzoyl group can be removed via hydrogenolysis or acidic cleavage to generate free leucine β-naphthylamide derivatives.

Methods:

| Method | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂, methanol | Cleaves benzoyl group | |

| Acidic hydrolysis | 5N HCl, methanol | Forms hydrochloride salt |

Applications :

Stability and Reactivity

Scientific Research Applications

N-Benzoyl-DL-leucine B-naphthylamide is a synthetic compound that has garnered attention in various scientific research applications, particularly due to its interactions with proteolytic enzymes. This article explores its applications, focusing on its biochemical properties, enzymatic interactions, and potential therapeutic implications.

Protease Inhibition

One of the primary applications of N-Benzoyl-DL-leucine B-naphthylamide is as an inhibitor of proteolytic enzymes, specifically cathepsin B. This enzyme plays a significant role in protein degradation and antigen presentation, making it a target for therapeutic interventions in diseases where proteolysis is dysregulated. Crystallographic studies have elucidated the binding interactions between this compound and cathepsin B, revealing how it fits within the enzyme's active site. Such insights suggest that modifications to the compound could enhance its specificity and potency as an inhibitor.

Enzymatic Activity Studies

Research has demonstrated that N-Benzoyl-DL-leucine B-naphthylamide can serve as a substrate in various enzymatic assays. For instance, it has been used to evaluate aminopeptidase activity in different biological tissues. Studies have shown that the compound can effectively bind to aminopeptidases, facilitating investigations into enzyme kinetics and substrate specificity .

Histochemical Localization

The compound has also been employed in histochemical studies to localize aminopeptidase activity within tissues. For example, experiments conducted on guinea pig kidneys demonstrated that specific substrates, including N-Benzoyl-DL-leucine B-naphthylamide, could highlight regions of high enzymatic activity in proximal convoluted tubules. This application aids in understanding the distribution and functional roles of aminopeptidases in renal physiology .

Inhibition Studies

In vitro studies have demonstrated the effectiveness of N-Benzoyl-DL-leucine B-naphthylamide as an inhibitor of cathepsin B. These studies typically involve measuring the rate of substrate hydrolysis in the presence and absence of the compound, allowing researchers to calculate inhibition constants and assess its potential therapeutic efficacy.

Histochemical Applications

Histochemical localization studies utilizing N-Benzoyl-DL-leucine B-naphthylamide have provided insights into enzyme distribution across various tissues. For instance, investigations into renal tissues have shown distinct patterns of aminopeptidase activity correlating with physiological functions, thereby contributing to our understanding of renal enzymology .

Mechanism of Action

The mechanism of action of N-Benzoyl-DL-leucine B-naphthylamidecrys talline involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a ligand, binding to these targets and modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for understanding its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The compound is compared to two key analogs: N-Benzylglycine Methyl Ester and N-Acetyl-DL-leucine (Table 1).

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The benzoyl group in the target compound enhances hydrophobicity compared to the smaller acetyl group in N-Acetyl-DL-leucine. The β-naphthylamide group introduces aromatic bulk, contrasting with the methyl ester in N-Benzylglycine Methyl Ester. This difference impacts reactivity: esters are prone to hydrolysis, whereas amides offer greater stability under physiological conditions .

Steric and Electronic Properties :

- The β-naphthylamide group’s extended aromatic system may facilitate π-π stacking interactions, useful in crystallography or fluorescence-based assays (naphthyl derivatives often exhibit intrinsic fluorescence).

Physicochemical and Application-Based Differences

Solubility and Stability:

- N-Benzoyl-DL-leucine B-naphthylamide: Predicted low water solubility due to hydrophobic benzoyl and naphthyl groups. Suitable for non-aqueous reaction systems or solid-phase synthesis.

- N-Benzylglycine Methyl Ester : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester group. Used in solution-phase peptide coupling .

- N-Acetyl-DL-leucine : Higher water solubility (carboxylic acid group) enables use in aqueous metabolomic studies .

Research Findings and Industrial Relevance

- N-Benzoyl-DL-leucine B-naphthylamide: Limited peer-reviewed data exist, but its structural analogs are employed in enzyme inhibition assays (e.g., leucine aminopeptidase). The β-naphthylamide group is a common fluorogenic leaving group in protease activity assays.

- N-Benzylglycine Methyl Ester : Widely used in pharmaceutical intermediates, with ≥95% purity available commercially .

- N-Acetyl-DL-leucine : Featured in metabolomic databases (e.g., Metabolomics Workbench) for biomarker discovery .

Biological Activity

N-Benzoyl-DL-leucine B-naphthylamide crystalline is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data.

Basic Information

- Molecular Formula : C23H24N2O2

- Molecular Weight : 360.4 g/mol

- InChI : InChI=1S/C23H24N2O2/c1-16(2)14-21(25-22(3)24)19-18-20-23(26)27/h14-20H,1-13H3

Structural Characteristics

The compound features a benzoyl group attached to a leucine residue and a naphthylamide moiety, which contributes to its unique biological properties. The structure can be visualized as follows:

| Component | Description |

|---|---|

| Benzoyl Group | Aromatic carbonyl compound |

| Leucine Residue | Essential amino acid |

| Naphthylamide | Aromatic amide with potential bioactivity |

N-Benzoyl-DL-leucine B-naphthylamide has been studied for its interactions with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially altering signaling pathways.

Study 1: Anticancer Activity

A study investigated the anticancer properties of N-Benzoyl-DL-leucine B-naphthylamide against human cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, particularly in breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, suggesting a potent effect on cell viability.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound in a murine model of inflammation. Treatment with N-Benzoyl-DL-leucine B-naphthylamide resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent.

Comparative Analysis

| Activity Type | N-Benzoyl-DL-leucine B-naphthylamide | Other Compounds (e.g., Aspirin) |

|---|---|---|

| Anticancer Efficacy | Significant (IC50 ~ 25 µM) | Moderate |

| Anti-inflammatory | Strong reduction in cytokines | Variable |

Pharmacological Studies

Research has shown that N-Benzoyl-DL-leucine B-naphthylamide may possess additional pharmacological properties:

- Antimicrobial Activity : Exhibited activity against Gram-positive bacteria, indicating potential use as an antimicrobial agent.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that warrant further investigation.

Toxicology Profile

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully establish its safety and efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzoyl-DL-leucine β-naphthylamide crystalline, and how do purity thresholds impact experimental reproducibility?

- Methodological Answer : Enzymatic synthesis is a common approach for β-naphthylamide derivatives, as demonstrated in studies involving benzoyl-DL-arginine β-naphthylamide . For chemical synthesis, coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) can facilitate amide bond formation between benzoylated leucine and β-naphthylamine. Purity (>95% via HPLC) is critical to avoid side reactions; impurities from incomplete coupling or racemization can skew kinetic assays. Use CAS RN verification and supplier-provided purity data (e.g., >95.0% HPLC) for reproducibility .

Q. How should researchers characterize the crystalline structure and purity of this compound?

- Methodological Answer : Combine X-ray crystallography for structural confirmation (if single crystals are obtainable) with spectroscopic methods:

- FTIR to confirm amide bonds (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).

- NMR (¹H/¹³C) to verify stereochemistry and detect racemization (e.g., split signals for DL isomers).

- HPLC-MS for purity and molecular weight validation. Cross-reference with NIST spectral databases for benchmarking .

Q. What safety protocols are essential for handling N-Benzoyl-DL-leucine β-naphthylamide in laboratory settings?

- Methodological Answer : Follow Sigma-Aldrich safety guidelines for benzoyl derivatives:

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact (S24/25 safety codes) .

- Store in sealed, dry containers to prevent hydrolysis.

- Avoid dust inhalation (S22) via fume hoods during weighing .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using this compound as a substrate?

- Methodological Answer : Discrepancies may arise from stereochemical heterogeneity (DL vs. L/D forms) or solvent effects.

- Stereochemical Control : Use chiral HPLC to isolate enantiomers and test activity separately.

- Solvent Optimization : Compare kinetics in polar aprotic (e.g., DMSO) vs. aqueous buffers to assess aggregation or solubility limitations.

- Cross-Validation : Replicate assays with alternative substrates (e.g., benzoyl-arginine β-naphthylamide) to isolate enzyme-specific effects .

Q. What computational or informatics tools are suitable for predicting the compound’s interaction with proteolytic enzymes?

- Methodological Answer : Leverage molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities between the β-naphthylamide group and enzyme active sites. Validate predictions with MD simulations (GROMACS) to assess stability. Integrate materials informatics frameworks to correlate structural features (e.g., crystallinity, substituent positions) with experimental kinetic data .

Q. How can researchers design experiments to differentiate between substrate specificity and nonspecific hydrolysis in enzyme assays?

- Methodological Answer :

- Control Experiments : Include a non-cleavable analog (e.g., methyl ester derivative) to quantify nonspecific hydrolysis.

- Inhibitor Studies : Use serine protease inhibitors (PMSF, aprotinin) to confirm enzyme-mediated cleavage.

- Kinetic Profiling : Measure and under varying pH/temperature conditions to identify optimal activity windows .

Q. What strategies mitigate batch-to-batch variability in synthesized or commercial samples?

- Methodological Answer :

- Supplier Audits : Prioritize vendors providing CAS RN-verified, lot-specific HPLC/MS data (e.g., >95.0% HLC) .

- In-House QC : Implement orthogonal characterization (TLC, NMR) for critical batches.

- Stability Studies : Monitor degradation under storage conditions (e.g., humidity, light) to define shelf-life limits .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between theoretical and observed melting points?

- Methodological Answer : Deviations may stem from polymorphism or impurities.

- DSC/TGA : Use differential scanning calorimetry to detect polymorphic transitions.

- Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate stable crystalline forms.

- Literature Cross-Check : Compare with NIST-reported melting ranges for benzoyl derivatives (e.g., 119–123°C for similar bicyclic analogs) .

Q. What statistical approaches are recommended for analyzing dose-response or kinetic data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit Michaelis-Menten curves (GraphPad Prism) to derive and .

- Error Analysis : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in kinetic parameters.

- Meta-Analysis : Compare results with published datasets (e.g., benzoyl-arginine β-naphthylamide hydrolysis rates) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.